REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[CH:4][C:5]2[C:6](=[O:17])[C:7]3[C:12]([O:13][C:14]=2[CH:15]=1)=[CH:11][C:10]([OH:16])=[CH:9][CH:8]=3.[CH3:18]OS(OC)(=O)=O>O.C(O)C>[OH:16][C:10]1[CH:11]=[C:12]2[C:7](=[CH:8][CH:9]=1)[C:6](=[O:17])[C:5]1[CH:4]=[CH:3][C:2]([O:1][CH3:18])=[CH:15][C:14]=1[O:13]2
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
OC=1C=CC=2C(C3=CC=C(C=C3OC2C1)O)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3.2 mL
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)OC
|
Name
|
phenols
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
d-DMSO
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Stirred further 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 15 minutes
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
Additional base is added
|
Type
|
FILTRATION
|
Details
|
The solution is acidified with HCl, and filtration
|
Type
|
CUSTOM
|
Details
|
yields
|
Type
|
ADDITION
|
Details
|
a mixture of staring material
|
Type
|
TEMPERATURE
|
Details
|
Solid is heated
|
Type
|
DISSOLUTION
|
Details
|
to dissolve
|
Type
|
FILTRATION
|
Details
|
is filtered out
|
Type
|
WASH
|
Details
|
washing with ethanol and water
|
Type
|
CUSTOM
|
Details
|
to obtain pure compound in about 50% yield
|
Name
|
|
Type
|
|
Smiles
|
OC=1C=C2OC=3C=C(C=CC3C(C2=CC1)=O)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |